

Technical Guide: Chemical Structure and Control of Montelukast Bis-sulfide (EP Impurity E)

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Compound of Interest

Compound Name: *Montelukast Bis-sulfide*

Cat. No.: *B12288809*

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Executive Summary

In the synthesis of Montelukast Sodium, the control of sulfur-based impurities is critical for yield and compliance.^[1] **Montelukast Bis-sulfide** (CAS: 1187586-58-8) represents a significant process-related impurity formed via the Michael addition of the thiol intermediate [1-(mercaptomethyl)cyclopropyl]acetic acid to the quinoline-vinyl moiety of Montelukast.^{[1][2][3]}

This guide details the structural elucidation, formation mechanism, and process control parameters required to mitigate this impurity below ICH Q3A thresholds.

Structural Elucidation & Identity

The "Bis-sulfide" designation refers to the presence of two thioether linkages in the molecule, rather than a disulfide (S-S) bond.^{[1][2][3]} It is formed when the conjugated alkene of Montelukast undergoes saturation by a nucleophilic attack.

Chemical Identity

Parameter	Detail
Common Name	Montelukast Bis-sulfide
Pharmacopeial Designation	EP Impurity E; USP Related Compound D
Chemical Type	Michael Adduct (Bis-thioether)
Molecular Formula	C ₄₁ H ₄₆ ClNO ₅ S ₂
Molecular Weight	732.39 g/mol
CAS Number	1187586-58-8 (Mixture of diastereomers)
Appearance	Pale Yellow to Yellow Solid

Structural Formula

IUPAC Name: 1,1'-[[(1R)-1-{3-[(1R)-1-[(1-Carboxycyclopropyl)methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanediyl]bis(methylene)dicyclopropanecarboxylic acid.[1][2][3]

Key Structural Features:

- Saturated Linkage: The characteristic trans-double bond (alkene) between the quinoline ring and the phenyl ring is saturated.[1]
- Dual Thiol Side Chains: The molecule contains two identical (1-(mercaptomethyl)cyclopropyl)acetic acid moieties.[1][2][3]
 - Site 1: The standard benzylic position (as in Montelukast).[1]
 - Site 2: The benzylic position adjacent to the quinoline ring (formed via Michael addition).[1][3]

Mechanistic Origins

The formation of **Montelukast Bis-sulfide** is a classic competing reaction during the final coupling step of the API synthesis.

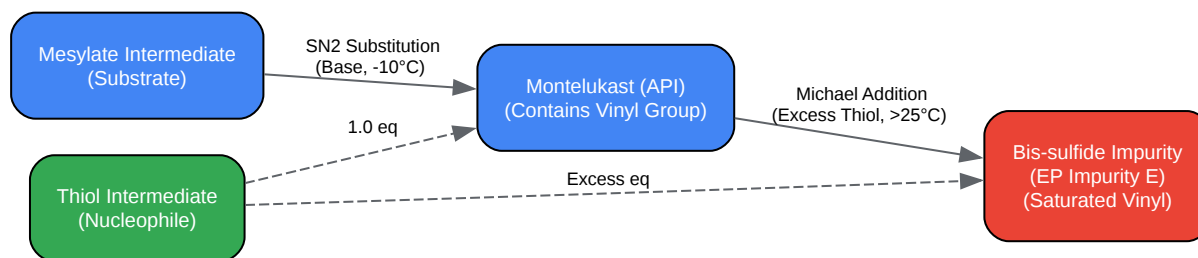
The Reaction Pathway

The synthesis of Montelukast involves the nucleophilic substitution of a Mesylate Intermediate by the Thiol Intermediate under basic conditions.

- Primary Reaction (Desired): Thiol displaces the mesylate to form Montelukast.[1]
- Secondary Reaction (Impurity Formation): Excess Thiol attacks the electron-deficient vinyl group (styryl system) of the formed Montelukast.[1][2][3] The quinoline ring acts as an electron-withdrawing group, activating the double bond toward nucleophilic attack (Michael Addition).[1][2][3]

Pathway Visualization

The following diagram illustrates the divergence between the desired API formation and the Bis-sulfide impurity pathway.



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Figure 1: Mechanistic pathway showing the transformation of Montelukast into the Bis-sulfide impurity via Michael Addition.[1][2][3]

Analytical Strategy

Detecting the Bis-sulfide impurity requires a method capable of resolving the highly lipophilic, high-molecular-weight adduct from the API and the disulfide dimer (Impurity H).[1][2][3]

HPLC/UPLC Methodology

Due to the presence of two carboxylic acid groups and two lipophilic side chains, the Bis-sulfide elutes significantly later than Montelukast in reverse-phase chromatography.[1][2]

Parameter	Recommended Condition
Column	C18 (L1), 150 x 4.6 mm, 3.5 μ m (e.g., Zorbax Eclipse XDB)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	Acetonitrile : Methanol (80:[1][2][3]20)
Gradient	High organic hold required at end of run to elute Bis-sulfide (RT ~1.3-1.5x of API).[1][2][3]
Detection	UV @ 225 nm (Sulfur/Carbonyl absorption) and 280 nm.[1][3]
Critical Pair	Must resolve from Montelukast Dimer (Disulfide) and Methylstyrene impurity.[1]

Mass Spectrometry (LC-MS) Characterization

- Ionization Mode: ESI Positive / Negative.[1]
- Key Fragment Ions:
 - $[M+H]^+$: 733.4[1][2][3]
 - $[M-H]^-$: 731.4[1][2][3]
 - Fragmentation: Loss of one thiol side chain (neutral loss of ~144 Da) regenerates the Montelukast-like cation (m/z ~586).[1][2][3]

Synthesis of Reference Standard

For quantitative analysis, a reference standard of the Bis-sulfide is required.[1] It can be synthesized by forcing the Michael addition.[1]

Protocol:

- Dissolution: Dissolve Montelukast Sodium (1.0 eq) in Toluene/Water biphasic system or DMF.
- Addition: Add [1-(mercaptomethyl)cyclopropyl]acetic acid (2.0 - 3.0 eq).
- Catalysis: Add Cesium Carbonate () or dilute NaOH to maintain pH > 12.
- Reaction: Heat to 50°C for 24-48 hours. Monitor by HPLC until Montelukast is consumed.
- Workup: Acidify to pH 4.0, extract with Ethyl Acetate.
- Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is necessary to separate the diastereomers (R,R and R,S).[1][3]

Process Control & Mitigation

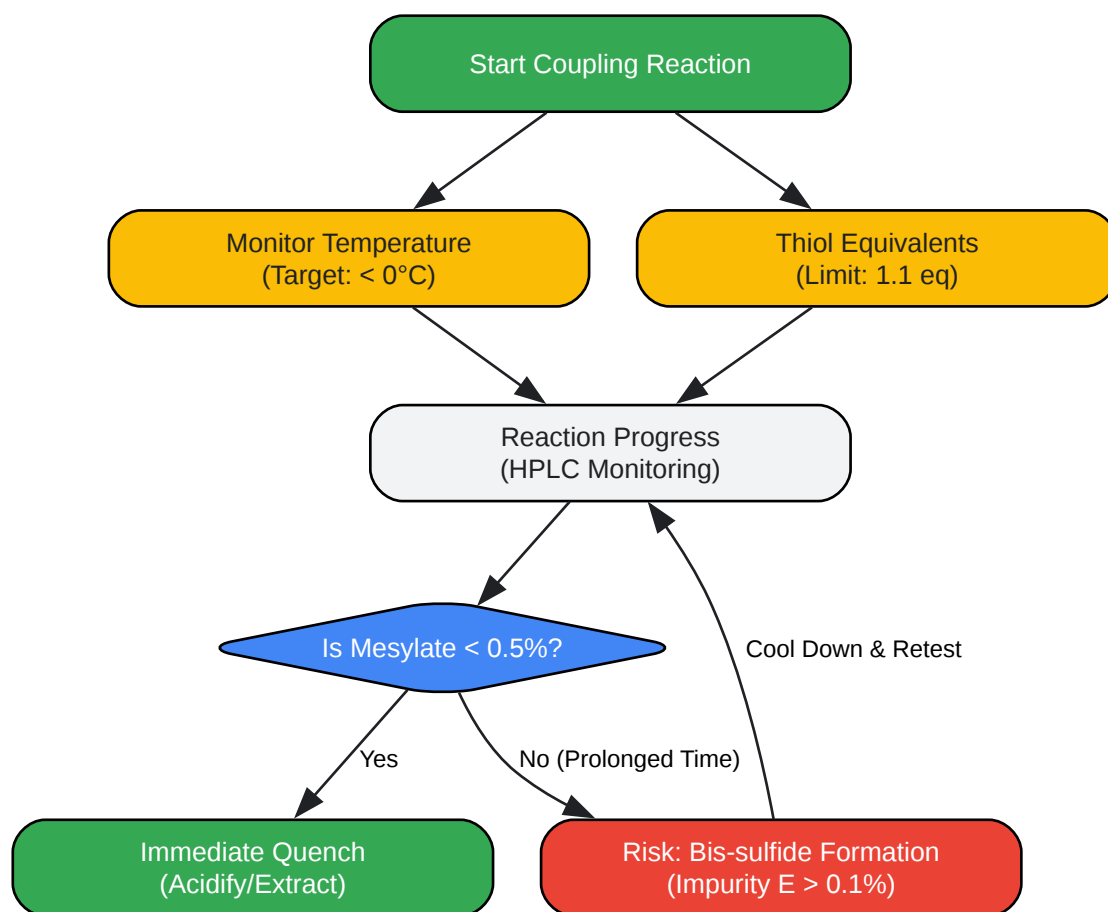
To prevent the formation of EP Impurity E during commercial manufacturing, the following Critical Process Parameters (CPPs) must be strictly controlled.

Control Strategy Matrix

Parameter	Risk Impact	Mitigation Strategy
Thiol Stoichiometry	High. Excess thiol drives Michael addition.	Limit Thiol charge to 1.05 - 1.10 eq.[1][2][3] Avoid large excesses.
Reaction Temperature	High.[1][4] Michael addition has higher than SN2 coupling.[1]	Maintain coupling reaction at -10°C to 0°C. Do not exceed 5°C before quenching.[1]
Reaction Time	Medium. Prolonged exposure increases conversion.[1]	Quench reaction immediately upon consumption of Mesylate (< 0.5% remaining).[1][3]
pH / Base Strength	Medium.[1] Strong bases promote nucleophilicity.[1]	Use milder bases (e.g., LiOH or Na-alkoxide) or strictly controlled NaOH equivalents.[1][2][3]

Process Logic Diagram

The following workflow illustrates the decision gates required to minimize Bis-sulfide formation during the coupling phase.



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Figure 2: Process control logic for minimizing **Montelukast Bis-sulfide** formation during the coupling step.

References

- European Pharmacopoeia (Ph.[1][5][4][6] Eur.) 10.0.[1][5] Montelukast Sodium Monograph. Impurity E (Bis-sulfide).[1][2][3]
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- LGC Standards. **Montelukast Bis-sulfide** (Mixture of Diastereomers).[1][2][3][7] [Link\[1\]\[2\]\[3\]](#)
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- BOC Sciences. Montelukast Impurities and Standards. [Link](#)
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Sources

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